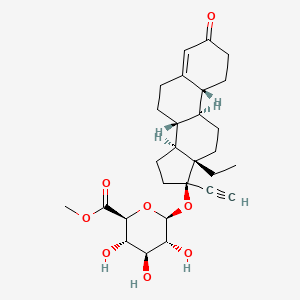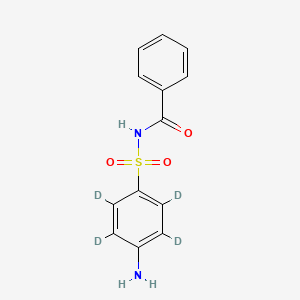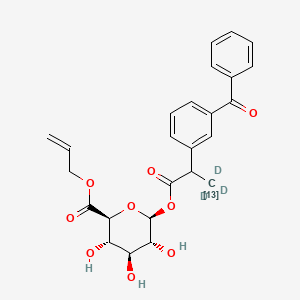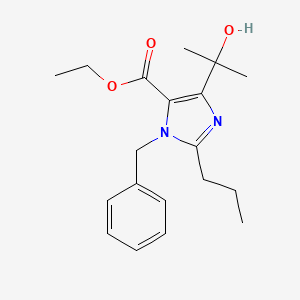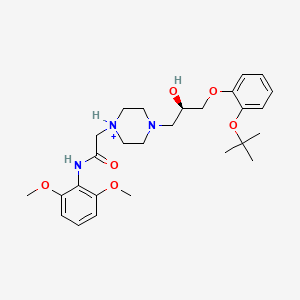
(R)-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxypropyl group, and the attachment of the tert-butoxyphenoxy and dimethoxyphenyl groups. Common reagents used in these reactions include bases, acids, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors. Its piperazine core is known to interact with various biological systems, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide could be explored for its therapeutic potential. Piperazine derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties, among others.
Industry
In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties could make it valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These might include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide might include other piperazine derivatives with similar structural features. Examples could include:
- 1-(2-Hydroxyethyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone
Uniqueness
What sets ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C27H40N3O6+ |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
N-(2,6-dimethoxyphenyl)-2-[4-[(2R)-2-hydroxy-3-[2-[(2-methylpropan-2-yl)oxy]phenoxy]propyl]piperazin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C27H39N3O6/c1-27(2,3)36-22-10-7-6-9-21(22)35-19-20(31)17-29-13-15-30(16-14-29)18-25(32)28-26-23(33-4)11-8-12-24(26)34-5/h6-12,20,31H,13-19H2,1-5H3,(H,28,32)/p+1/t20-/m1/s1 |
InChI-Schlüssel |
AXNDEPBAMHJSRD-HXUWFJFHSA-O |
Isomerische SMILES |
CC(C)(C)OC1=CC=CC=C1OC[C@@H](CN2CC[NH+](CC2)CC(=O)NC3=C(C=CC=C3OC)OC)O |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC=C1OCC(CN2CC[NH+](CC2)CC(=O)NC3=C(C=CC=C3OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
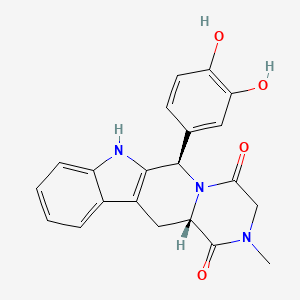
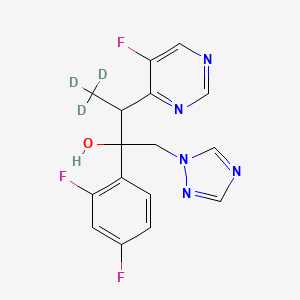
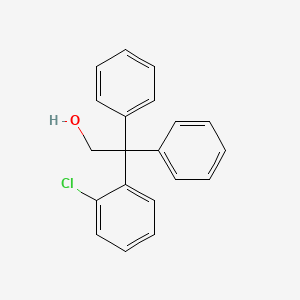
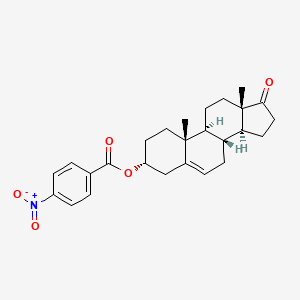
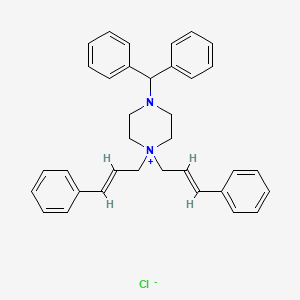
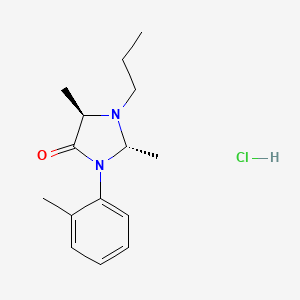
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
